N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a 2,5-dimethylphenyl group, an amino group, a thio group, and a [1,2,4]triazolo[4,3-b]pyridazine ring . These groups are common in many pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in condensation reactions, and the thio group could undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the compound’s polarity, solubility, melting point, and stability could be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Antioxidant Ability
Research has identified compounds with structures similar to the specified chemical that exhibit significant antioxidant abilities. For example, certain derivatives have shown antioxidant potential higher than ascorbic acid in DPPH and FRAP assays, highlighting their potential as effective antioxidants in pharmaceutical applications (Shakir, Ali, & Hussain, 2017).
Antimicrobial Activity
Some derivatives related to the chemical structure have demonstrated pronounced antimicrobial activity. This includes effectiveness against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antiproliferative Activity
The synthesis of certain triazolopyridazine derivatives has been explored, showing that while they may lose some activities inherent to their precursor compounds, they exhibit antiproliferative effects against both endothelial and tumor cells. This suggests a potential application in cancer treatment or research (Ilić et al., 2011).
Heterocyclic Compound Synthesis
The chemical compound falls within a broader category of chemicals used in the synthesis of novel heterocyclic compounds. These compounds are of interest for their diverse pharmacological activities and their potential in drug design and development. For instance, the synthesis of new thieno and furopyrimidine derivatives with antimicrobial activities opens avenues for the development of new therapeutic agents (Hossain & Bhuiyan, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S/c1-16-5-8-19(9-6-16)25(33)26-13-12-22-29-28-21-10-11-24(30-31(21)22)34-15-23(32)27-20-14-17(2)4-7-18(20)3/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOJWIAYEKCLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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